molecular formula C18H25NO13 B098027 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside CAS No. 17400-77-0

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside

Cat. No.: B098027
CAS No.: 17400-77-0
M. Wt: 463.4 g/mol
InChI Key: IAYJZWFYUSNIPN-LTHBGAKLSA-N
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Description

4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C18H25NO13 and its molecular weight is 463.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Syntheses of Glycosides 4-Nitrophenyl glycosides of hyalobiuronic acid and chondrosine were synthesized from their respective zwitterions. These compounds demonstrated resistance to hydrolysis by bovine testicular hyaluronidase, indicating stability under specific enzymatic conditions (Watt, Clinch, & Slim, 2002).

Chromogenic Substrates for Enzymatic Assays 4-Nitrophenyl 2-(4-O-methyl-alpha-d-glucopyranuronosyl)-beta-d-xylopyranoside has been identified as an excellent substrate for the measurement of hemicellulolytic alpha-glucuronidase activity. This finding facilitated the development of a precise alpha-glucuronidase assay, showcasing the utility of these compounds in bioanalytical chemistry (Biely et al., 2000).

NMR Analysis and Structural Characterization The crystal structure and solid-state 13C NMR analysis of nitrophenyl tetra-O-acetyl-beta-D-galactopyranosides and glucopyranosides were performed. The results highlighted the unique structural properties of these compounds and provided insights into the conformational dynamics of the nitrophenyl group, contributing to a better understanding of their physical and chemical characteristics (Temeriusz et al., 2005).

Biochemical Applications

Study of Proteoglycan Biosynthesis Various sulfoforms of specific trisaccharides were synthesized as probes for studying the biosynthesis and sorting of proteoglycans. This application underscores the role of these compounds in unraveling complex biological pathways and their potential in biomedical research (Thollas & Jacquinet, 2004).

Mechanism of Action

    Target of Action

    The primary targets of 4-Nitrophenyl 4-O-alpha-D-glucopyranosyl-alpha-D-galactopyranoside are enzymes such as alpha-D-glucosidase, glucansucrases, and maltase-glucoamylase . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler sugars.

    Mode of Action

    This compound acts as a chromogenic substrate for these enzymes . When the enzymes cleave this compound, it liberates p-nitrophenol alongside the corresponding sugar . The release of p-nitrophenol, a yellow-colored product, allows for the visual detection of the enzymatic activity .

    Biochemical Pathways

    The compound is involved in the glycosidase pathway, where it is hydrolyzed by the target enzymes to produce simpler sugars and p-nitrophenol . The downstream effects include the generation of glucose and galactose, which can be further metabolized by the cell.

    Pharmacokinetics

    The compound is soluble in water, warm ethanol, and methanol , which suggests it could be readily absorbed and distributed in the body.

    Result of Action

    The hydrolysis of this compound by the target enzymes results in the release of p-nitrophenol, which can be visually detected due to its yellow color . This allows researchers to measure the activity of the enzymes.

    Action Environment

    The compound is light-sensitive and should be stored in a cool, dry, and well-ventilated place . Environmental factors such as temperature, light, and pH could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

The product should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is light sensitive and incompatible with strong oxidizing agents .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJZWFYUSNIPN-LTHBGAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938456
Record name 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17400-77-0
Record name 4-Nitrophenylmaltoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017400770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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